molecular formula C22H12N2O8S B8196165 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

Cat. No. B8196165
M. Wt: 464.4 g/mol
InChI Key: GSCHFZSDZMYOKV-UHFFFAOYSA-N
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Description

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C22H12N2O8S and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry Research : Benzo[1,2-c:3,4-c′:5,6-c″] tris[1,2,5] thiadiazole, a related compound, has potential applications in chemistry research, particularly in the field of heterocyclic chemistry (Komin & Carmack, 1975)(Komin & Carmack, 1975).

  • Photovoltaic Devices : Polymers containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5] thiadiazole have been used in photovoltaic devices due to their broad absorption extending from 300 to 600 nm (Lee et al., 2010)(Lee et al., 2010).

  • Pharmacological Activities : Boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles possess potent pharmacological activities, including anticancer potential, and are being developed as anticancer agents targeting tumor hypoxia (Das et al., 2023)(Das et al., 2023).

  • Photophysics and Biomolecule Interaction : New hybrid benzo-2,1,3-thiadiazoles exhibit photophysical properties and biomolecule-binding interactions with DNA and HSA (Neto et al., 2020)(Neto et al., 2020).

  • Superfluorescent Properties : Superfluorescent fluorenyl benzothiadiazoles with large two-photon and excited-state absorption are attractive for emerging applications (Belfield et al., 2014)(Belfield et al., 2014).

  • Organic Photovoltaics : Certain polymers, like BDTTs and fBT, with potential applications in organic photovoltaic applications due to their strong absorptions in the 300-650 nm range and bandgaps of 1.60 eV (Xu et al., 2016)(Xu et al., 2016).

  • Gas Adsorption and Organosulfurs Removal : Some porous metal-organic frameworks constructed from expanded tetracarboxylates exhibit high adsorption performance for small molecule gases and removal of refractory organosulfur compounds (Luo et al., 2016)(Luo et al., 2016).

  • Electrochemical and Optical Properties : The study of electrochemical and optical properties of benzotriazole and benzothiadiazole containing copolymers indicates their potential in various applications (Karakus et al., 2012)(Karakus et al., 2012).

properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O8S/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCHFZSDZMYOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 2
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 3
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 4
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 5
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Reactant of Route 6
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid

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